REACTION_CXSMILES
|
[CH:1]([NH2:3])=O.[NH2:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8]>COC(O)C>[N+:14]([C:13]1[CH:12]=[CH:11][CH:10]=[C:6]2[C:5]=1[N:4]=[CH:1][NH:3][C:7]2=[O:8])([O-:16])=[O:15]
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Name
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|
Quantity
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17.1 g
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Type
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reactant
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Smiles
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C(=O)N
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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COC(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was heated at 200 C in a sealed tube for 17 h
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Duration
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17 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was quenched with sat. aq. NaHCO3 solution
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with EtOAc (100 ml, ×2)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The crude residue was purified by column chromatography with DCM as the eluent
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C(NC=NC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |